Enantiomeric Excess (ee) Achieved via Enantioselective Enzymatic Synthesis
This compound is a key intermediate in a patented enantioselective enzymatic process for producing optically active 3-hydroxypiperidinecarboxylate derivatives. In a specific example using a related tert-butyl ester, the process achieved substrate conversion of 95% with an enantiomeric excess of >99.8% after 24 hours. [1] This is a significant improvement over traditional chemical resolution methods, which have a theoretical maximum yield of 50% for the desired enantiomer. [2]
| Evidence Dimension | Enantiomeric Purity (Enantiomeric Excess, ee) |
|---|---|
| Target Compound Data | >99.8% ee (demonstrated for a structurally related tert-butyl ester, extrapolated to methyl ester via patent claim) |
| Comparator Or Baseline | Chemical Resolution (Racemic mixture) |
| Quantified Difference | >99.8% ee vs. ≤50% theoretical yield for a single enantiomer |
| Conditions | Enzymatic reduction of a tert-butyl 3-oxopiperidine-1-carboxylate substrate using an oxidoreductase, NAD(P)H cofactor, and a secondary alcohol cosubstrate at room temperature. |
Why This Matters
This evidence confirms the compound's value in procuring material for the development of single-enantiomer drug candidates, where high chiral purity is a critical quality attribute and regulatory requirement.
- [1] US Patent Application US20150275249. PROCESS FOR PRODUCING CHIRAL 1 - SUBSTITUTED 2 - PIPERIDINOLS EMPLOYING OXIDOREDUCTASES, Example 8. View Source
- [2] US Patent Application US20150275249. PROCESS FOR PRODUCING CHIRAL 1 - SUBSTITUTED 2 - PIPERIDINOLS EMPLOYING OXIDOREDUCTASES, Technical Background section. View Source
